methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate
Overview
Description
Methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate, also known as DMSO2-Glycyl-Methyl-Benzoate (DGB), is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in various pathological conditions, including cancer, inflammation, and infectious diseases.
Scientific Research Applications
Chemical Reactivity and Synthesis
Methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is involved in various synthetic pathways demonstrating its chemical reactivity. For instance, in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives, this compound shows exclusive cyclization in the presence of bases to yield 2-substituted anilides, irrespective of the base strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This highlights its potential utility in the development of novel heterocyclic compounds with varied applications, including pharmaceuticals and agrochemicals.
Enantioselective Inclusion and Crystal Structures
The compound's structural framework allows for enantioselective inclusion, a property explored with different structural isomers of methyl sulfoxides. This enantioselectivity, evident in the crystalline inclusion of methyl phenyl and benzyl methyl sulfoxides, underpins its application in chiral separation and recognition technologies. These inclusions form due to the ability of the compound to self-assemble into layered structures, creating chiral cavities that selectively accommodate different enantiomers (Akazome, Ueno, Ooiso, & Ogura, 2000).
Process Optimization in Industrial Synthesis
The compound also serves as an intermediate in industrial synthesis processes, such as the production of sulfpiride, where its optimization has led to significant improvements in yield. Through careful adjustment of reaction conditions, such as molar ratios, reaction times, and temperatures, its application in synthesis pathways demonstrates the efficiency and cost-effectiveness of producing pharmaceutical intermediates (Xu, Guo, Li, & Liu, 2018).
Environmental Fate and Impact Studies
Moreover, environmental fate and impact studies of compounds structurally related to methyl 2-({N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate, such as sulfometuron methyl, provide insights into their degradation, mobility, and ecological effects following application in agricultural practices. These studies indicate that the compound and its derivatives possess low persistence in the environment, with rapid dissipation rates in water, soil, and plant tissues, underscoring its environmental compatibility (Michael, 2003).
properties
IUPAC Name |
methyl 2-[[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-21(27(24,25)15-9-11(18)7-8-13(15)19)10-16(22)20-14-6-4-3-5-12(14)17(23)26-2/h3-9H,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVORLTXSXOGPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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